2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C14H21N It is a derivative of tetrahydroquinoline, characterized by the presence of five methyl groups attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of tetrahydroquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the methylation reactions, ensuring high selectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methyl groups can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl: Used as an alternative to the trityl group for side-chain protection of amino acids.
1,2,2,6,6-Pentamethyl-4-piperidyl derivatives: Commonly used in the synthesis of stabilizers and antioxidants.
Uniqueness
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and physical properties. Its high degree of methylation enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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